An In-depth Technical Guide to 3-Amino-1-cyclobutylpropan-1-ol: Physicochemical Properties and Experimental Characterization
An In-depth Technical Guide to 3-Amino-1-cyclobutylpropan-1-ol: Physicochemical Properties and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is relentless. Among these, molecules incorporating strained ring systems, such as cyclobutane, have garnered significant interest. The cyclobutane moiety, with its distinct puckered conformation, can impart favorable characteristics to drug candidates, including metabolic stability and conformational rigidity. This guide provides a comprehensive technical overview of 3-Amino-1-cyclobutylpropan-1-ol, a bifunctional molecule featuring both a primary amine and a primary alcohol. As an amino alcohol, this compound possesses a versatile chemical nature, making it a valuable building block in the synthesis of more complex biologically active molecules.[1][] This document will delve into the core physical and chemical properties of 3-Amino-1-cyclobutylpropan-1-ol, supported by detailed, field-proven experimental protocols for its characterization.
I. Molecular Structure and Core Properties
The foundational attributes of 3-Amino-1-cyclobutylpropan-1-ol are dictated by its molecular structure, which combines a cyclobutane ring with a propanolamine chain.
Caption: Chemical structure of 3-Amino-1-cyclobutylpropan-1-ol.
Table 1: Core Physicochemical Properties of 3-Amino-1-cyclobutylpropan-1-ol
| Property | Value | Source |
| CAS Number | 1447967-21-6 | Angene Chemical[1] |
| Molecular Formula | C₇H₁₅NO | Angene Chemical[1] |
| Molecular Weight | 129.20 g/mol | Angene Chemical[1] |
| Monoisotopic Mass | 129.11537 Da | PubChemLite[3] |
| XLogP3 (Predicted) | 0.3 | PubChemLite[3] |
| Topological Polar Surface Area | 46.2 Ų | Angene Chemical[1] |
| Hydrogen Bond Donor Count | 2 | Angene Chemical[1] |
| Hydrogen Bond Acceptor Count | 2 | Angene Chemical[1] |
| Rotatable Bond Count | 3 | Angene Chemical[1] |
Note: Many of the physical properties of 3-Amino-1-cyclobutylpropan-1-ol have not been experimentally determined and reported in publicly available literature. The values presented are a combination of information from chemical suppliers and computational predictions.
II. Chemical Properties and Reactivity
As a bifunctional molecule, 3-Amino-1-cyclobutylpropan-1-ol exhibits the characteristic reactivity of both primary amines and primary alcohols.[1]
Amine Group Reactivity
The primary amine group is nucleophilic and basic, allowing it to participate in a variety of reactions:
-
Salt Formation: Reacts with acids to form ammonium salts.[1]
-
Acylation: Can be acylated with acyl chlorides or anhydrides to form amides.
-
Alkylation: Undergoes alkylation with alkyl halides.
-
Nucleophilic Addition: Can act as a nucleophile in addition reactions to carbonyl compounds.
Alcohol Group Reactivity
The primary alcohol group can undergo reactions such as:
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Esterification: Reacts with carboxylic acids or their derivatives to form esters.
-
Etherification: Can be converted to ethers under suitable conditions.
The presence of both functional groups also allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.
III. Synthesis and Purification
While specific, detailed synthetic procedures for 3-Amino-1-cyclobutylpropan-1-ol are not widely published, a plausible and common synthetic route for amino alcohols involves the reduction of the corresponding amino ketone.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of 3-Amino-1-cyclobutylpropan-1-ol.
A potential precursor, 3-Amino-1-cyclobutylpropan-1-one, can be synthesized through methods such as the reaction of cyclobutylmethyl bromide with ammonia or the catalytic hydrogenation of cyclobutylpropanenitrile.[4] The subsequent reduction of the ketone functionality would yield the target amino alcohol.[4]
IV. Experimental Protocols for Physicochemical Characterization
The following protocols provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-Amino-1-cyclobutylpropan-1-ol.
A. Determination of pKa by Potentiometric Titration
The pKa value is critical for understanding the ionization state of the amino group at physiological pH.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 3-Amino-1-cyclobutylpropan-1-ol and dissolve it in 50 mL of a suitable solvent, such as a water/methanol mixture, to a final concentration of approximately 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[5]
B. Determination of the Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the gold standard for experimental LogP determination.[6]
Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.
-
Sample Preparation: Prepare a stock solution of 3-Amino-1-cyclobutylpropan-1-ol in the n-octanol phase.
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the aqueous phase.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Analysis: After equilibration, allow the phases to separate completely. Carefully collect samples from both the n-octanol and aqueous phases.
-
Concentration Determination: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[6]
V. Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-Amino-1-cyclobutylpropan-1-ol.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical chemical shifts are expected for the protons on the cyclobutane ring, the propanol chain, and adjacent to the amine and alcohol groups.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.
Predicted ¹H NMR Spectral Data:
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (ATR Method):
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[7]
Expected Characteristic IR Absorptions:
-
O-H stretch (alcohol): A broad peak in the region of 3200-3600 cm⁻¹.
-
N-H stretch (primary amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C-H stretch (alkane): Peaks in the region of 2850-3000 cm⁻¹.
-
C-O stretch (alcohol): A peak in the region of 1050-1150 cm⁻¹.
-
N-H bend (primary amine): A peak in the region of 1590-1650 cm⁻¹.
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[7]
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum.[7]
Expected Mass Spectrum:
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 130.1226.[3]
-
Fragmentation: Common fragmentation patterns for amino alcohols include the loss of water (H₂O) and cleavage of the carbon-carbon bonds adjacent to the functional groups.
VI. Conclusion
3-Amino-1-cyclobutylpropan-1-ol represents a valuable and versatile building block for drug discovery and development. Its unique combination of a cyclobutane ring and amino alcohol functionality offers opportunities for creating novel chemical entities with potentially improved pharmacological profiles. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a robust framework for its characterization. The detailed protocols outlined herein offer a clear path for researchers to determine the key properties of this and similar molecules, thereby facilitating their application in the synthesis of next-generation therapeutics. The interplay of its structural features and chemical reactivity underscores the potential of 3-Amino-1-cyclobutylpropan-1-ol as a significant contributor to the expanding toolbox of medicinal chemists.
VII. References
-
Angene Chemical. (n.d.). 3-amino-1-cyclobutylpropan-1-ol(CAS# 1447967-21-6). Retrieved from [Link]
-
Schrödinger. (2024, October 3). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Alkanolamine. Retrieved from [Link]
-
ThinkIR. (n.d.). The oxidation of amino alcohols. University of Louisville. Retrieved from [Link]
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MDPI. (2019, June 12). Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. Molecules, 24(12), 2237. [Link]
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Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]
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Bolla, J., & Ver, A. (2010). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 35, 1–29. [Link]
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Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1533-1544. [Link]
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PubMed. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-1-cyclobutylpropan-1-ol (C7H15NO). Retrieved from [Link]
-
Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255–265. [Link]
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Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
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PubMed Central (PMC). (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
-
Mannhold, R., & van de Waterbeemd, H. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design, 8(3), 166-176. [Link]
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Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]
-
ResearchGate. (2026, February 9). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
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